molecular formula C18H14N4O3 B2579743 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide CAS No. 2034422-96-1

5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide

Cat. No.: B2579743
CAS No.: 2034422-96-1
M. Wt: 334.335
InChI Key: SFQLZRSSOIUDDS-UHFFFAOYSA-N
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Description

5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two prominent pharmacophores: an isoxazole and an oxazolopyridine ring. Isoxazole carboxamides are a recognized scaffold in the development of biologically active molecules . The oxazolopyridine moiety, a fused bicyclic system, is a key structural feature in compounds investigated for various pharmacological activities. The integration of these systems into a single molecule suggests potential for multi-targeting or enhanced binding affinity. Research into analogous compounds has shown that such structures are frequently explored as kinase inhibitors , which are crucial targets in oncology for interrupting signal transduction pathways that drive cancer cell proliferation and tumor angiogenesis . This compound is provided exclusively for research applications in these areas. It is intended for use in in vitro assays, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its mechanism of action and therapeutic potential. Handle this material with appropriate care in a controlled laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-methyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-10-8-14(22-25-10)16(23)20-13-9-15-18(19-11(13)2)24-17(21-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQLZRSSOIUDDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=C(N=C3C(=C2)N=C(O3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide typically involves multiple steps. One common method involves the intramolecular cyclization of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine, which is synthesized from 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analog: 5-methyl-N-(4-(3-(methylcarbamoyl)-1H-indazol-6-yl)phenyl)isoxazole-3-carboxamide (CAS 1228450-69-8)

Key Differences :

  • Core Heterocycle: Replaces the oxazolo[5,4-b]pyridine with an indazole-phenyl system. Indazole derivatives are known for kinase inhibition (e.g., targeting VEGF or EGFR), whereas oxazolopyridines are less common in kinase targets but may modulate CNS or anti-inflammatory pathways.
  • Molecular Weight : The indazole-phenyl variant has a higher molecular weight (~423 g/mol) due to the additional carbamoyl group and indazole system, which may affect bioavailability .

Table 1: Structural and Functional Comparison

Property Target Compound CAS 1228450-69-8
Core Structure Oxazolo[5,4-b]pyridine Indazole-phenyl
Key Substituents 5-methyl, 2-phenyl, isoxazole-3-carboxamide 3-(methylcarbamoyl)-1H-indazol-6-yl, isoxazole-3-carboxamide
Hypothetical Target Class CNS receptors, anti-inflammatory agents Kinases (e.g., VEGF/EGFR)
Solubility (Predicted) Moderate (lipophilic phenyl group) Higher (polar carbamoyl group)

Quinolone Derivative from European Patent (WO 2014/185881)

Key Differences :

  • Core Structure: The patented compound is a fluoroquinolone derivative with a bicyclic pyrrolopyridine substituent. Quinolones are established antibiotics (DNA gyrase inhibitors), whereas the target compound lacks the quinolone scaffold.
  • Functional Groups : The methoxy and cyclopropyl groups in the patent compound enhance bacterial target binding, unlike the methyl and phenyl groups in the target molecule.
  • Synthetic Routes : The patent emphasizes cyclopropanation and fluorination steps, which are absent in the synthesis of the target compound .

Research Implications and Limitations

While structural analogs like CAS 1228450-69-8 and the quinolone derivative share heterocyclic motifs, their pharmacological profiles diverge significantly due to core scaffold differences. The target compound’s oxazolo-pyridine system may offer unique selectivity in CNS or anti-inflammatory applications, whereas the indazole analog’s carbamoyl group could optimize kinase binding. Limited empirical data in the provided evidence necessitates further experimental validation of these hypotheses .

Biological Activity

5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activities, supported by research findings and data tables.

Structural Characteristics

The compound features a complex structure characterized by the following components:

  • Isoxazole Ring : A five-membered heterocyclic ring containing nitrogen and oxygen.
  • Pyridine Moiety : Contributes to the compound's aromaticity and potential interactions with biological targets.
  • Carboxamide Group : Enhances solubility and may influence biological activity.

The molecular formula of this compound is C18H18N4O2C_{18}H_{18}N_4O_2 with a molecular weight of approximately 342.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Isoxazole Ring : Utilizing appropriate precursors to construct the isoxazole framework.
  • Pyridine Substitution : Incorporating the pyridine moiety through electrophilic substitution reactions.
  • Carboxamide Formation : Finalizing the structure with carboxamide functionalization.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Properties : Some studies have shown that isoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or interfering with cell cycle progression.
  • Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways.

Case Studies

  • Anticancer Activity :
    • A study investigated the effects of isoxazole derivatives on cancer cell lines (e.g., HeLa and A549). The results indicated that these compounds could reduce cell viability significantly at micromolar concentrations, suggesting strong anticancer potential .
  • Mechanistic Insights :
    • Research utilizing molecular docking studies revealed that this compound interacts with specific targets involved in cancer signaling pathways. This interaction may lead to inhibition of tumor growth .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesBiological Activity
5-Methyl-N-(4-(methylthio)phenyl)isoxazole-3-carboxamidePara-methylthio substitutionAntimicrobial, anticancer
5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamideTrifluoromethyl groupEnhanced lipophilicity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamideAcetamide groupPotential anti-inflammatory

Q & A

Q. What are the key synthetic steps for synthesizing 5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-3-carboxamide, and how can reaction conditions be optimized?

Answer: The synthesis involves multi-step reactions:

Core Formation : Construct the oxazolo[5,4-b]pyridine ring via cyclization of precursor amines or ketones under acidic or basic conditions .

Isoxazole Coupling : Introduce the 5-methylisoxazole-3-carboxamide moiety through amide bond formation, typically using coupling agents like EDCI or HATU in anhydrous solvents (e.g., DMF or THF) .

Functionalization : Install substituents (e.g., methyl or phenyl groups) via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Optimization Tips :

  • Control temperature (60–100°C) to avoid side reactions like ring-opening of the oxazole .
  • Use HPLC to monitor reaction progress and ensure intermediates are >90% pure before proceeding .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the oxazole (δ 6.5–7.5 ppm) and pyridine rings (δ 8.0–9.0 ppm). Amide protons typically appear at δ 8.5–10.0 ppm .
    • ¹³C NMR : Confirm carbonyl groups (amide C=O at ~165–170 ppm) and aromatic carbons .
  • HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% target peak area) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₂₀H₁₆N₄O₃, exact mass 360.1218) .

Q. Which functional groups in this compound are most critical for its biological activity?

Answer:

  • Oxazolo[5,4-b]pyridine Core : Essential for π-π stacking with hydrophobic enzyme pockets .
  • Isoxazole-3-carboxamide : The amide group facilitates hydrogen bonding with targets (e.g., kinases), while the isoxazole’s electronegativity enhances binding selectivity .
  • 5-Methyl Substituents : Improve metabolic stability by reducing oxidative degradation .

Q. What common side reactions occur during synthesis, and how can they be mitigated?

Answer:

  • Oxazole Ring-Opening : Occurs under strong acidic/basic conditions. Mitigation: Use mild reagents (e.g., pyridine for acid scavenging) and low temperatures (0–25°C) .
  • Amide Hydrolysis : Minimize exposure to aqueous environments during coupling steps; employ anhydrous solvents and molecular sieves .
  • Byproduct Formation : Monitor via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for a target enzyme?

Answer: Methodology :

Vary Substituents : Modify the phenyl group (oxazolo-pyridine) and isoxazole methyl groups to assess steric/electronic effects .

Assay Conditions :

  • Use enzymatic assays (e.g., fluorescence polarization) to measure IC₅₀ values against related targets (e.g., kinases vs. phosphatases) .
  • Compare binding kinetics via surface plasmon resonance (SPR) .

Computational Modeling : Perform docking simulations (e.g., AutoDock) to predict interactions with active sites .

Q. Example SAR Findings :

  • Electron-withdrawing groups on the phenyl ring enhance kinase inhibition but reduce solubility. Balance via hydrophilic substituents (e.g., -OMe) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Answer:

  • Standardize Assays : Replicate experiments using identical buffer conditions (e.g., pH 7.4, 1 mM ATP for kinase assays) .
  • Control for Purity : Ensure compound purity (>95% via HPLC) to exclude confounding effects from impurities .
  • Cross-Validate : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities .

Q. What strategies evaluate the compound’s stability under physiological conditions?

Answer:

  • In Vitro Stability :
    • Plasma Stability : Incubate with human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS .
    • Microsomal Stability : Use liver microsomes to assess CYP-mediated metabolism .
  • pH Sensitivity : Test solubility and integrity in buffers ranging from pH 1.2 (simulated gastric fluid) to pH 7.4 .

Q. What mechanistic insights exist regarding this compound’s interaction with biological targets?

Answer:

  • Enzyme Inhibition : The oxazolo-pyridine core binds ATP pockets in kinases (e.g., EGFR), while the isoxazole amide stabilizes the inactive conformation via hydrogen bonding .
  • Receptor Antagonism : Molecular dynamics simulations suggest the compound blocks allosteric sites in GPCRs (e.g., serotonin receptors) by occupying hydrophobic subpockets .

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